1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
A study by Abdel-Rahman et al. (2021) highlights the anticancer activity of tetrahydrobenzo[b]thiophene derivatives, including a benzyl urea tetrahydrobenzo[b]thiophene derivative. This compound demonstrated broad-spectrum antitumor activity against several cancer cell lines by inhibiting kinases and microtubule assembly, inducing apoptosis, and causing cell cycle arrest. While not directly mentioning the specific compound , this research points to the potential utility of structurally related compounds in cancer therapy (Abdel-Rahman et al., 2021).
Antioxidant Activities
Research conducted by Abd-Almonuim et al. (2020) on the preparation, characterization, and antioxidant determination of a coumarin substituted heterocyclic compound in a dioxin-ethanol medium illustrates the antioxidant capabilities of similar compounds. These findings underscore the importance of dioxin derivatives in developing compounds with high antioxidant activities, which could have implications for pharmaceutical applications (Abd-Almonuim et al., 2020).
Synthesis and Chemical Transformations
Khouili et al. (2021) discuss the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement, showcasing the chemical versatility of similar urea derivatives. This research underscores the potential for such compounds in the synthesis of complex molecules, which could be pivotal in drug development and material science (Khouili et al., 2021).
Biological Activity and Mechanisms of Action
Haranath et al. (2004) synthesized substituted dibenzo dioxaphosphocin-6-yl ureas, demonstrating good antimicrobial activity. This illustrates the potential application of such compounds in developing new antimicrobial agents, highlighting the importance of urea derivatives in addressing drug resistance (Haranath et al., 2004).
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c18-11(9-16-15(19)17-14-2-1-7-22-14)10-3-4-12-13(8-10)21-6-5-20-12/h1-4,7-8,11,18H,5-6,9H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNFUDGDFZKSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.